Tributyl phosphate

Description

Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.>This compound is an odorless colorless to yellow liquid. Toxic by ingestion and inhalation.>This compound is a trialkyl phosphate that is the tributyl ester of phosphoric acid.>Tri-n-butyl phosphate, Bu3-P, TBP. Industrial chemical; used as a plasticizer, in hydraulic fluid, as a solvent and extractant for metal ions, and as a heat exchange agent.

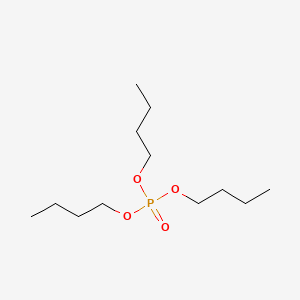

Structure

3D Structure

Properties

IUPAC Name |

tributyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCOOQWBFONSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P, Array | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021986 | |

| Record name | Tributyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributyl phosphate is an odorless colorless to yellow liquid. Toxic by ingestion and inhalation., Dry Powder; Liquid, Colorless to pale-yellow, odorless liquid; [NIOSH], COLOURLESS ODOURLESS VISCOUS LIQUID., Colorless to pale-yellow, odorless liquid. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

552 °F at 760 mmHg (NTP, 1992), 289 °C (decomposes), 552 °F, 552 °F (Decomposes) | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

295 °F (NTP, 1992), 146 °C, 146 °C (open cup), 295 °F (146 °C) (Open cup), 145 °C (293 °F) (Closed cup), 146 °C o.c., 295 °F (open cup), (oc) 295 °F | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 280 mg/L at 25 °C, Soluble in diethyl ether, benzene, carbon disulfide; miscible with ethanol, Miscible with most solvents and diluents, Solubility in water: poor, 0.6% | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.978 at 20 °C/20 °C, Bulk Density: 8.19 lb/gal, Relative density (water = 1): 0.98, 0.982 at 68 °F, 0.98 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.20 (Air = 1), Relative vapor density (air = 1): 9.2, 9.2 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

13.7 mmHg at 68 °F (NTP, 1992), 0.00113 [mmHg], 1.13X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.15, 0.004 mmHg at 77 °F, (77 °F): 0.004 mmHg | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to pale-yellow liquid | |

CAS No. |

126-73-8 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95UAS8YAF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, tributyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TC757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than -112 °F (NTP, 1992), Less than -80 °C, <-112 °F, -112 °F | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/186 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tributyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0625.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless and odorless liquid at room temperature.[1][2][3][4][5][6][7] It finds extensive application across various industrial sectors, primarily as a plasticizer, a solvent in extraction and purification processes, a flame retardant, and an anti-foaming agent.[1][4][8][9] In the realm of nuclear chemistry, TBP plays a crucial role in the PUREX (Plutonium Uranium Redox Extraction) process for the reprocessing of spent nuclear fuels.[8][10] This guide provides a comprehensive overview of the core physical and chemical properties of tributyl phosphate, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₇O₄P | [2] |

| Molecular Weight | 266.31 g/mol | [2] |

| Appearance | Colorless to pale-yellow, odorless, viscous liquid | [1][2][3][4][5][6][7][11] |

| Boiling Point | 289 °C (552 °F; 562 K) (decomposes) | [2][3][7][8][9][11][12][13][14] |

| Melting Point | < -80 °C (< -112 °F; < 193 K) | [2][3][4][5][8][12][13][14][15][16] |

| Density | 0.9727 g/mL at 25 °C | [4][8][12][15][17] |

| Vapor Pressure | 0.004 mmHg at 25 °C | [8][13] |

| Flash Point | 146 °C (295 °F) (closed cup) | [2][3][5][7][11][12][13][14][16][17][18][19][20][21] |

| Autoignition Temperature | >482 °C (>899.6 °F) | [5][7][14][15][17][22][23][24][25][26] |

| Refractive Index (n_D) | 1.4231 at 20 °C | [4][8][12][15][22][27][28] |

| Viscosity | 3.0 - 3.32 cP | [9] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | References |

| Solubility in Water | 0.4 g/L (400 mg/L) at 25 °C | [8][13][14][17][18][19] |

| Solubility in Organic Solvents | Miscible with most organic solvents including ethanol, diethyl ether, benzene, and carbon disulfide. | [1][2][4][6] |

| LogP (Octanol/Water Partition Coefficient) | 4.0 | [2][5] |

Table 3: Chemical Stability and Reactivity of this compound

| Property | Description | References |

| Thermal Stability | Thermally unstable and begins to decompose at temperatures below its boiling point. | [1] |

| Hydrolysis | Hydrolyzes in the presence of acids and bases, and with warm water, to form dibutyl phosphate, monobutyl phosphate, and eventually phosphoric acid and butanol.[1][2][4] | [1][2][4][29][30][31] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases.[4][5][6] Attacks some forms of plastic and rubber.[5] | [4][5][6][7] |

| Decomposition Products | On combustion, it produces toxic fumes including carbon oxides and phosphorus oxides. | [1][5] |

Key Experimental Protocols

Accurate determination of the physicochemical properties of TBP is crucial for its application. The following sections detail the methodologies for measuring its key characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro-Reflux Method [3][15]

-

Apparatus Setup:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Clamp the test tube in a heating block on a hot plate stirrer.

-

Position a thermometer with its bulb approximately 1 cm above the liquid surface.

-

-

Procedure:

-

Begin gentle stirring of the liquid.

-

Gradually heat the block.

-

Observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

-

The stable temperature reading on the thermometer at the level of the condensation ring is the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For liquids like TBP that solidify at very low temperatures, this is often referred to as the freezing point.

Methodology: Cooling Curve Method

-

Apparatus Setup:

-

Place a sample of TBP in a test tube.

-

Insert a thermometer or temperature probe into the center of the liquid.

-

Place the test tube in a cooling bath (e.g., a mixture of dry ice and acetone).

-

-

Procedure:

-

Record the temperature of the TBP at regular intervals as it cools.

-

Plot a graph of temperature versus time.

-

The temperature at which the cooling rate slows down and a plateau is observed represents the freezing/melting point.

-

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method [27][32][33][34][35]

-

Apparatus:

-

A pycnometer (a flask with a specific, accurately known volume).

-

An analytical balance.

-

-

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the TBP (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Falling Sphere Viscometer [14][36][37][38][39]

-

Apparatus:

-

A graduated glass tube filled with this compound.

-

A sphere of known size and density.

-

A stopwatch.

-

-

Procedure:

-

Drop the sphere into the center of the tube of TBP.

-

Measure the time it takes for the sphere to fall a known distance between two marks on the tube after it has reached terminal velocity.

-

The viscosity can be calculated using Stokes' law, which relates the terminal velocity of the sphere to the viscosity of the liquid, and the densities of the sphere and the liquid.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: Closed-Cup Method (e.g., Pensky-Martens) [18][19][20][21][28]

-

Apparatus:

-

A closed-cup flash point tester, which consists of a sample cup with a lid that can be opened to introduce an ignition source.

-

-

Procedure:

-

Place the TBP sample in the test cup.

-

Heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply an ignition source (a small flame) through the opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

-

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Methodology: ASTM E659 Standard Test Method [23][24][25][26]

-

Apparatus:

-

A heated, open-necked, 500-mL round-bottom flask.

-

A hypodermic syringe for sample injection.

-

-

Procedure:

-

Heat the flask to a predetermined temperature.

-

Inject a small, measured amount of this compound into the hot flask.

-

Observe for ignition within a specified time (typically 10 minutes).

-

The test is repeated at different temperatures and sample concentrations to determine the lowest temperature at which ignition occurs.

-

Determination of Water Solubility

This determines the maximum concentration of a substance that will dissolve in water at a given temperature.

Methodology: Shake-Flask Method [11][22][40][41][42]

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand and the phases to separate.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved TBP is included.

-

Analyze the concentration of TBP in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

Methodology: Abbe Refractometer [1][5][8][9][16]

-

Apparatus:

-

An Abbe refractometer.

-

-

Procedure:

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Caption: Synthesis of this compound from Phosphoryl Chloride and n-Butanol.[43]

Caption: Stepwise Hydrolysis of this compound.[2][4][30][31]

Caption: Simplified Workflow of the PUREX Process using this compound.[10][12][44][45]

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. THE CHEMISTRY OF this compound: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. The Chemistry of this compound: A Review - UNT Digital Library [digital.library.unt.edu]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phillysim.org [phillysim.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound (TBP) in Metal Separation & Nuclear Chemistry [decachem.com]

- 11. scribd.com [scribd.com]

- 12. digital.library.unt.edu [digital.library.unt.edu]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. ucc.ie [ucc.ie]

- 17. CN104211727A - Preparation method of this compound - Google Patents [patents.google.com]

- 18. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 19. filab.fr [filab.fr]

- 20. oil-tester.com [oil-tester.com]

- 21. precisionlubrication.com [precisionlubrication.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

- 24. aidic.it [aidic.it]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 26. cetjournal.it [cetjournal.it]

- 27. homesciencetools.com [homesciencetools.com]

- 28. almaaqal.edu.iq [almaaqal.edu.iq]

- 29. This compound | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. researchgate.net [researchgate.net]

- 32. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 33. wjec.co.uk [wjec.co.uk]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. chm.uri.edu [chm.uri.edu]

- 36. byjus.com [byjus.com]

- 37. gazi.edu.tr [gazi.edu.tr]

- 38. iitr.ac.in [iitr.ac.in]

- 39. industrialphysics.com [industrialphysics.com]

- 40. youtube.com [youtube.com]

- 41. www1.udel.edu [www1.udel.edu]

- 42. chem.ws [chem.ws]

- 43. This compound - Wikipedia [en.wikipedia.org]

- 44. osti.gov [osti.gov]

- 45. Advanced reprocessing of spent nuclear fuel - Wikipedia [en.wikipedia.org]

synthesis of tributyl phosphate from n-butanol and phosphorus oxychloride

An In-depth Technical Guide to the Synthesis of Tributyl Phosphate (B84403) from n-Butanol and Phosphorus Oxychloride

Introduction

Tributyl phosphate (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless, odorless liquid with significant industrial applications. It serves as a plasticizer for cellulose (B213188) esters like nitrocellulose, a solvent for inks and resins, a component in aircraft hydraulic fluid, and an anti-foaming agent.[1][2] Notably, TBP is a crucial extractant in hydrometallurgy, particularly in the PUREX process for the separation and purification of uranium and plutonium from spent nuclear fuel rods.[3]

The primary industrial manufacturing route for TBP is the esterification reaction between phosphorus oxychloride (POCl₃) and n-butanol (C₄H₉OH).[1][2][3] This guide provides a detailed technical overview of this synthesis, targeting researchers, scientists, and professionals in chemical and drug development. It covers the core chemistry, detailed experimental protocols, process variations, and purification techniques.

Core Reaction and Mechanism

The synthesis proceeds via the direct esterification of n-butanol with phosphorus oxychloride. The overall balanced chemical equation for the reaction is:

POCl₃ + 3 C₄H₉OH → PO(OC₄H₉O)₃ + 3 HCl [1][4]

This reaction is a multi-step process where the hydroxyl groups of three n-butanol molecules sequentially replace the chlorine atoms on the phosphorus oxychloride molecule. A significant byproduct of this reaction is hydrogen chloride (HCl) gas. The generated HCl is corrosive and can lead to side reactions, such as the formation of chlorobutane from n-butanol, which reduces the overall yield.[5] Consequently, controlling the reaction temperature and effectively neutralizing or removing the HCl are critical for achieving high yields and purity.[5][6]

Various strategies are employed to manage the HCl byproduct, primarily through the use of an acid scavenger. Common methods include the addition of a base like pyridine (B92270) or the use of a salt like sodium acetate (B1210297), which reacts with HCl as it is formed.[5]

Visualization of Reaction and Workflow

The following diagrams illustrate the fundamental chemical reaction and a generalized experimental workflow for the synthesis of TBP.

Caption: Core chemical reaction for TBP synthesis.

Caption: Generalized experimental workflow for TBP synthesis.

Experimental Protocols

Several methods for the synthesis of TBP have been documented, differing primarily in the choice of acid scavenger and reaction conditions. Below are detailed protocols for two common laboratory-scale methods.

Protocol 1: Pyridine as Acid Scavenger

This classic method utilizes pyridine to neutralize the HCl produced during the reaction, forming pyridine hydrochloride.[7]

Apparatus:

-

A four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and an efficient reflux condenser.

-

Calcium chloride tubes are attached to the top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.[1]

Reagents:

-

Dry n-butyl alcohol: 137 ml (111 g)

-

Dry pyridine: 132.5 ml (130 g)

-

Dry benzene (B151609) (solvent): 140 ml

-

Freshly redistilled phosphorus oxychloride: 40.5 ml (76.5 g)[1]

Procedure:

-

Charging the Reactor: Place the n-butyl alcohol, pyridine, and benzene into the flask.

-

Cooling: Stir the mixture and cool it to -5°C using an ice-salt bath.

-

Addition of POCl₃: Add the phosphorus oxychloride dropwise from the funnel. The rate of addition must be controlled to maintain the reaction temperature at or below 10°C.[7] An initial low temperature is crucial to prevent an accumulation of unreacted POCl₃ which could lead to a sudden, violent reaction.[7]

-

Reaction: Once the addition is complete, gently reflux the mixture for 2 hours.

-

Work-up: Cool the mixture to room temperature. Add approximately 250 ml of water to dissolve the pyridine hydrochloride precipitate.

-

Extraction and Washing: Separate the benzene layer and wash it several times with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium or magnesium sulfate. Remove the benzene by evaporation.

-

Purification: Purify the crude TBP by distillation under vacuum. Collect the fraction boiling at 160-162°C/15 mm Hg or 138-140°C/6 mm Hg.[1]

Protocol 2: Sodium Acetate as Acid Scavenger

This method offers an alternative that avoids the use of pyridine and a separate solvent, simplifying the process.[5][6]

Apparatus:

-

A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel.[5]

Reagents:

-

Sodium acetate: 280.0 g (3.4 mol)

-

n-Butanol: 230.0 g (3.1 mol)

-

Phosphorus oxychloride: 153.0 g (1 mol)[5]

Procedure:

-

Charging the Reactor: Add sodium acetate and n-butanol to the flask and stir to dissolve.

-

Cooling: Cool the solution to 10°C in an ice-water bath.[5]

-

Addition of POCl₃: Add phosphorus oxychloride dropwise, controlling the rate to keep the temperature stable at 10°C. The addition is typically completed within 15-30 minutes.[5]

-

Reaction: After the addition is complete, continue to stir the mixture at the same temperature for 15-60 minutes.[5][6]

-

Filtration: Remove the generated sodium chloride by filtration.

-

Purification: The filtrate is purified by distillation. First, an acetic acid cut is collected at atmospheric pressure around 120°C. The TBP is then collected by vacuum distillation at approximately 170°C under -0.98 MPa gauge pressure.[5]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described experimental protocols, allowing for easy comparison of their key parameters and outcomes.

| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Sodium Acetate) | Industrial Process Note |

| Acid Scavenger | Pyridine[7] | Sodium Acetate[5][6] | Sodium Carbonate (for neutralization)[4] |

| Solvent | Benzene | None (n-Butanol in excess)[5] | None (n-Butanol in excess)[4] |

| Reaction Temp. | -5°C to 10°C (addition), then reflux | 10°C to 30°C[5][6] | Generally low temperature[5] |

| Molar Ratio (BuOH:POCl₃) | ~3.7 : 1 | 3.1 : 1 to 3.2 : 1[5] | Excess butanol is common[4] |

| Post-Reaction Step | Reflux for 2 hours | Stir for 15-60 minutes[5] | Neutralization, Butanol Recovery[4] |

| Purification | Vacuum Distillation | Filtration, then two-stage distillation[5] | Multi-stage vacuum distillation[4][8] |

| Reported Yield | 71-75%[7] | 93.2 - 93.4%[5] | High recovery is critical for economy[4] |

| Reported Purity | Not specified | 98.2 - 98.3% (GC)[5] | High purity for nuclear applications[4] |

Key Process Steps and Considerations

Esterification

The dropwise addition of phosphorus oxychloride to cooled n-butanol is a critical step. The reaction is exothermic, and maintaining a low temperature is essential to prevent the volatilization of reactants and minimize side reactions.[5][7]

Neutralization and Washing

After the main reaction, the crude product contains unreacted starting materials, intermediate products (mono- and dibutyl phosphoric acids), and the HCl byproduct.[4] In industrial processes, this mixture is typically neutralized with a base like sodium carbonate solution to remove acidic compounds.[4] This is followed by washing to remove salts and other water-soluble impurities.

Butanol Recovery

The economics of the TBP synthesis process depend heavily on the efficient recovery and reuse of excess n-butanol.[4] The washed organic phase, containing crude TBP and excess butanol, is subjected to distillation to separate the lower-boiling butanol.[4]

Final Purification

High-purity TBP, especially for nuclear industry applications, is obtained through final purification by vacuum distillation.[4] This is often a two-stage process. The first stage removes residual water and n-butanol under a low vacuum.[4] The second stage distills the TBP at a higher vacuum to separate it from less volatile impurities.[8] The boiling point of TBP is high, and it can decompose at temperatures below its atmospheric boiling point, making vacuum distillation necessary.[2]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound (EHC 112, 1991) [inchem.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Process description of TBP Synthesis | Heavy Water Board, Government of India [hwb.gov.in]

- 5. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102040622A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104892666A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

Tributyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Molecular Structure, Properties, Synthesis, and Applications

Abstract

Tributyl phosphate (B84403) (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is a colorless and odorless liquid with significant applications across various scientific and industrial domains.[1] This technical guide provides a comprehensive overview of TBP, focusing on its molecular structure, physicochemical properties, synthesis methodologies, and its roles in solvent extraction, biopharmaceutical purification, and its toxicological impact through the modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile solvent and extractant.

Molecular Structure and Identification

Tributyl phosphate is the tributyl ester of phosphoric acid.[1][2] The central phosphorus atom is double-bonded to one oxygen atom and single-bonded to three butoxy groups.

Molecular Formula: C₁₂H₂₇O₄P[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings, particularly in solvent extraction and purification protocols.

| Property | Value | Reference |

| Molecular Weight | 266.31 g/mol | [2] |

| Appearance | Colorless, odorless liquid | [1] |

| Density | 0.979 g/mL at 25 °C | |

| Boiling Point | 289 °C (decomposes) | |

| Melting Point | < -80 °C | |

| Solubility in Water | ~400 mg/L | |

| log P (Octanol/Water) | 3.99 - 4.01 | [4] |

Synthesis of this compound

This compound is commercially manufactured through the esterification of phosphoryl chloride (POCl₃) with n-butanol (C₄H₉OH).[1] The reaction proceeds as follows:

POCl₃ + 3 C₄H₉OH → PO(OC₄H₉)₃ + 3 HCl

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

n-Butanol (dry)

-

Pyridine (B92270) (dry)

-

Benzene (B151609) (dry)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

1-liter four-necked flask

-

Efficient condenser

-

Airtight mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In the four-necked flask, combine 137 ml (111 g) of dry n-butanol, 132.5 ml (130 g) of dry pyridine, and 140 ml of dry benzene.

-

Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to -5°C.

-

Addition of POCl₃: Slowly add 40.5 ml (76.5 g) of freshly distilled phosphorus oxychloride from the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

-

Reflux: After the addition is complete, gently reflux the mixture for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Add 250 ml of water to dissolve the pyridine hydrochloride precipitate. Transfer the mixture to a separatory funnel and separate the benzene layer.

-

Washing: Wash the organic layer several times with water until the aqueous washings are neutral.

-

Drying: Dry the benzene layer over anhydrous sodium or magnesium sulfate.

-

Solvent Removal: Remove the benzene by evaporation under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 160-162°C/15 mmHg or 138-140°C/6 mmHg. The expected yield of pure this compound is approximately 95 g.

Applications in Research and Development

This compound's primary utility stems from its excellent solvent properties and its ability to act as a neutral extractant for a variety of metal ions.

Solvent Extraction of Metals

TBP is extensively used in hydrometallurgy and the nuclear industry for the selective extraction and purification of metals.[5] A prominent example is its application in the PUREX (Plutonium and Uranium Recovery by Extraction) process, where a 15-40% solution of TBP in a hydrocarbon diluent like kerosene (B1165875) is used to separate uranium and plutonium from spent nuclear fuel dissolved in nitric acid.[1] The extraction mechanism involves the formation of stable, neutral complexes with metal nitrates, which are soluble in the organic phase.

Experimental Protocol: General Metal Extraction

This protocol outlines a generalized procedure for the liquid-liquid extraction of a metal ion from an aqueous solution using TBP.

Materials:

-

This compound (TBP)

-

Kerosene or dodecane (B42187) (diluent)

-

Metal salt solution in nitric acid (aqueous feed)

-

Nitric acid (for scrubbing, if necessary)

-

Stripping solution (e.g., dilute nitric acid or complexing agent)

-

Deionized water

Equipment:

-

Separatory funnels

-

Mechanical shaker (optional)

-

Beakers

-

Volumetric flasks

-

Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS)

Procedure:

-

Organic Phase Preparation: Prepare a 30% (v/v) solution of TBP in kerosene by mixing 30 mL of TBP with 70 mL of kerosene in a volumetric flask.

-

Aqueous Feed Preparation: Dissolve a known quantity of the metal salt in deionized water and adjust the acidity to the desired concentration using nitric acid.

-

Extraction: a. Place equal volumes of the aqueous feed and the organic phase (e.g., 20 mL each) into a separatory funnel. b. Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. A mechanical shaker can be used for consistency. c. Allow the two phases to separate completely. The less dense organic phase will be on top. d. Carefully separate and collect the aqueous phase (raffinate) and the TBP phase (loaded organic).

-

Scrubbing (Optional): To remove co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution (e.g., dilute nitric acid).

-

Stripping: To recover the extracted metal, contact the loaded organic phase with a suitable stripping solution. This will transfer the metal ions back to the aqueous phase.

-

Analysis: Determine the metal concentration in the initial aqueous feed, the raffinate, the loaded organic, and the strip solution to calculate the distribution ratio and extraction efficiency.

Applications in the Pharmaceutical and Biopharmaceutical Industry

In the pharmaceutical sector, TBP is utilized for its solvent properties in the formulation and production of various drugs.[6] It can also be employed in the purification of pharmaceutical intermediates. Furthermore, TBP is recognized for its role as an antibiotic and antimicrobial agent, making it a valuable raw material in the development of hygiene products and disinfectants.[4]

Toxicological Profile and Signaling Pathways

While highly useful, this compound is not without toxicological concerns. It is known to be a neurotoxic compound and an irritant. Recent studies have begun to elucidate the molecular mechanisms underlying its toxicity, particularly its impact on cellular signaling pathways.

Exposure to TBP has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in human liver carcinoma (HepG2) cells.[3] The underlying mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This oxidative stress, in turn, activates the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Specifically, TBP activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/2) pathways, while inhibiting p38 MAPK in a concentration-dependent manner.[3] The activation of these pathways contributes to mitochondria- and p53-mediated apoptosis.[3]

Conclusion

This compound is a chemical of significant industrial and research importance, with well-established protocols for its synthesis and application, particularly in solvent extraction. Its utility in the pharmaceutical and biopharmaceutical fields is also noteworthy. However, its toxicological profile, including its ability to modulate key cellular signaling pathways such as the MAPK pathway, necessitates careful handling and consideration of its environmental and health impacts. A thorough understanding of both its beneficial properties and its potential hazards is crucial for its responsible use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (EHC 112, 1991) [inchem.org]

- 5. Tri-iso-butyl phosphate (TiBP) exposure induces neurotoxicity by triggering oxidative stress accompanied by neurotransmitter system disruptions and apoptosis in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]

Tributyl Phosphate in Liquid-Liquid Solvent Extraction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl phosphate (B84403) (TBP), an organophosphorus compound, is a cornerstone of industrial liquid-liquid extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. Its efficacy stems from its role as a neutral, solvating extractant, capable of forming stable, hydrophobic complexes with specific metal ions, thereby facilitating their selective transfer from an aqueous phase to an immiscible organic phase. This guide provides a comprehensive overview of the fundamental mechanisms governing TBP-mediated solvent extraction, details its critical application in the PUREX process for uranium and plutonium recovery, summarizes key performance data, and outlines standard experimental protocols for laboratory-scale investigations.

Core Mechanism of TBP-Mediated Extraction

The extraction capability of Tributyl phosphate resides in the Lewis basicity of the phosphoryl oxygen atom within its structure ( (CH₃CH₂CH₂CH₂O)₃P=O ). This oxygen atom possesses a partial negative charge and readily donates a pair of electrons to coordinate with electron-deficient metal cations. TBP operates via a solvation mechanism , a process distinct from ion-exchange or chelation.

The core principles are:

-

Formation of a Neutral Species: In the aqueous phase, typically a strong nitric acid solution, the target metal ion (Mⁿ⁺) complexes with anions (A⁻, e.g., NO₃⁻) to form a charge-neutral salt (MAₙ).

-

Solvation by TBP: TBP molecules in the organic phase coordinate with the neutral metal salt. The polar phosphoryl group interacts with the metal center, while the nonpolar butyl groups ensure the resulting complex is highly soluble in the organic diluent (e.g., kerosene, n-dodecane) and insoluble in the aqueous phase.[1]

-

Phase Transfer: The solvated metal complex, being hydrophobic, partitions into the organic phase, thus achieving extraction.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + xTBP(org) ⇌ --INVALID-LINK--

Where 'x' is the number of TBP molecules (the solvation number) involved in the complex. For many actinides and lanthanides, 'x' is typically 2.[2][3]

Caption: General mechanism of TBP solvation extraction.

Key Application: The PUREX Process

The Plutonium Uranium Reduction Extraction (PUREX) process is the primary method for reprocessing spent nuclear fuel and represents the most significant industrial application of TBP.[2][4] The process, which uses a solution of ~30% TBP in a hydrocarbon diluent, selectively recovers uranium and plutonium from fission products and minor actinides.

Key Steps:

-

Co-extraction: Spent fuel is dissolved in nitric acid. Uranium, present as U(VI) (in the form of the uranyl ion, UO₂²⁺), and plutonium, adjusted to the Pu(IV) oxidation state, are co-extracted into the TBP/kerosene phase.[2] The extracted complexes are primarily UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.[5]

-

Scrubbing: The loaded organic phase is "scrubbed" with fresh nitric acid to remove any co-extracted fission products.

-

Partitioning (Plutonium Stripping): Plutonium is selectively stripped from the organic phase by contacting it with an aqueous solution containing a reducing agent (e.g., ferrous sulfamate (B1201201) or hydroxylamine (B1172632) nitrate). This reduces Pu(IV) to Pu(III), an oxidation state that is inextractable by TBP and thus partitions back into the aqueous phase.[2]

-

Uranium Stripping: Uranium is subsequently stripped from the organic phase using a weak nitric acid solution, which shifts the extraction equilibrium back toward the aqueous phase.[5]

Caption: Simplified workflow of the PUREX process.

Quantitative Data on Extraction Performance

The efficiency of extraction is influenced by several parameters, most notably the concentrations of TBP and nitric acid.

Effect of TBP Concentration